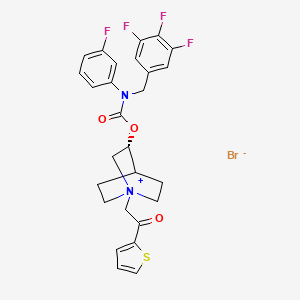

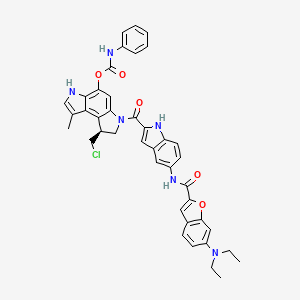

甲醇,((6-(甲基氨基)-1,3,5-三嗪-2,4-二基)双(甲亚氨基))双-

描述

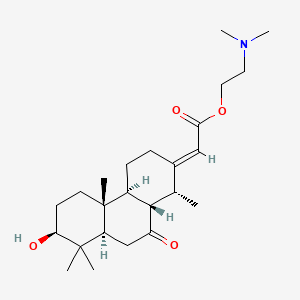

CB-7646, a stable analogue of trimelamol (TM), is an anti-tumour agent. Present study shows the effective activity of CB 7646 against various forms of platinum resistance in in vitro models. Curative activity for CB 7646 is seen in the HX110P human ovarian cancer xenograft with acquired carboplatin resistance.

科学研究应用

1. 在热活化延迟荧光发射器中的应用

包含三嗪成分的双(4-(9′-苯基-9H,9′H-[3,3′-联咔唑]-9-基)苯基)甲苯酮 (BPBCz) 和 9′,9′′′-((6-苯基-1,3,5-三嗪-2,4-二基)双(4,1-苯亚甲基))双(9-苯基-9H,9′H-3,3′-联咔唑) (TrzBCz) 已被用作热活化延迟荧光 (TADF) 发射器,在 TADF 器件中显示出高效率和蓝色发射色 (Kim, Choi, & Lee, 2016)。

2. 在抗肿瘤药物双环类似物的合成中

2,4-双(二甲基氨基)-6-肼基-1,3,5-三嗪与芳基醛的相互作用,涉及三嗪,导致芳基腙的合成,然后环化形成三唑并三嗪。这些化合物已被研究其潜在的抗肿瘤特性 (Langdon, Simmonds, & Stevens, 1984)。

3. 在高压反应中的催化作用

在高压下向苯甲腈和甲醇的混合物中加入胺和水等亲核试剂会增加三嗪形成的速率。这证明了三嗪结构在促进化学反应中的催化作用 (Yasumoto, Yanagiya, & Kurabayashi, 1973)。

4. 作为具有偶氮-偶亚甲基结构的染料

基于三嗪的偶氮-偶亚甲基染料,包括所讨论的化合物,已经合成并表征,展示了在光谱学和溶剂变色方面的应用。它们还表现出抗氧化活性,但缺乏显着的抗菌特性 (Ghasemian 等人,2015)。

5. 在聚合物合成中

三嗪衍生物已被用于双功能三聚氰胺衍生物及其缩聚物的合成中,展示了三嗪在聚合物化学中的多功能性 (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980)。

属性

CAS 编号 |

104880-54-8 |

|---|---|

产品名称 |

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- |

分子式 |

C8H16N6O2 |

分子量 |

228.25 g/mol |

IUPAC 名称 |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

InChI 键 |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

规范 SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)

![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)